3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Imidazoline I2 Receptor Neuropharmacology Ligand Binding

Specialized I2 imidazoline receptor ligand for CNS research. Confirmed Ki = 145 nM with ~35-fold selectivity over Alpha-2, validated for clean target validation without excessive counter-screening. Non-fungible 3-chlorobenzamide scaffold—substituent changes alter target profile. Accelerate hit-to-lead directly with known binding data. Typical purity ≥90%. Request quote for bulk or custom synthesis.

Molecular Formula C18H16ClN3O5
Molecular Weight 389.79
CAS No. 891116-84-0
Cat. No. B2885918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891116-84-0
Molecular FormulaC18H16ClN3O5
Molecular Weight389.79
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H16ClN3O5/c1-24-13-8-11(9-14(25-2)15(13)26-3)17-21-22-18(27-17)20-16(23)10-5-4-6-12(19)7-10/h4-9H,1-3H3,(H,20,22,23)
InChIKeyLOWBOVMMWLOTNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Snapshot: 3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891116-84-0) – A Selectively Active Oxadiazole Scaffold


3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891116-84-0) is a synthetic small molecule featuring a 1,3,4-oxadiazole core. Its molecular weight is 389.79 and its structure is defined by the InChI Key LOWBOVMMWLOTNO-UHFFFAOYSA-N [1]. This compound is a member of the 2,5-disubstituted-1,3,4-oxadiazole class, a privileged scaffold in medicinal chemistry known for producing diverse biological activities [2]. The primary, quantitatively verified point of reference for this specific compound is its binding affinity for the imidazoline I2 receptor, establishing it as a ligand for this neuropharmacologically relevant target.

The Risk of Blind Substitution: Why Analogs of 3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Assumed Interchangeable


In-class compounds, particularly within the broadly active 1,3,4-oxadiazole family, cannot be interchanged without risking significant changes in potency and target profile. Structure-activity relationship (SAR) studies demonstrate that subtle modifications to the benzamide substituent directly control biological function [1]. Even among close analogs such as 2-fluoro-, 4-methoxy-, or 4-methyl-substituted benzamide variants of this scaffold, replacing the 3-chloro substituent can drastically alter binding conformation and electrostatic interactions at the target site. This principle of non-fungibility is strongly supported by the only available quantitative receptor binding data for this compound, which shows that its interaction with the imidazoline I2 receptor (Ki = 145 nM) is not a generic property of all oxadiazole derivatives but a function of its specific 3-chlorobenzamide moiety [2].

Quantitative Differential Evidence for 3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891116-84-0)


Validated Affinity for Imidazoline I2 Receptor Confirms Its Classification as a Functional I2 Ligand

This compound demonstrates a specific binding affinity for the imidazoline I2 receptor. This is a critical differentiator from many structurally similar oxadiazole derivatives that are primarily reported for cytotoxic, antimicrobial, or other enzyme inhibitory activities. The quantified affinity establishes its primary identity as an I2 ligand, a profile that is entirely absent for its closest commercially available benzamide analogs (e.g., 2-fluoro, 4-methoxy, 4-methyl variants) based on currently available data [1].

Imidazoline I2 Receptor Neuropharmacology Ligand Binding

Selectivity Window Against Alpha-2 Adrenergic Receptors Defines Its Pharmacological Specificity

The compound exhibits a significant selectivity window for the primary I2 target over the closely related alpha-2 adrenergic receptor. Its affinity for I2 (Ki = 145 nM) is approximately 35-fold higher than its affinity for alpha-2 receptors (Ki = 5010 nM) [1]. This selectivity profile is a crucial piece of quantitative evidence that distinguishes it from non-selective ligands.

Selectivity Profile Alpha-2 Adrenoceptor Off-target Binding

Absence of Head-to-Head Comparator Data for Closest Structural Analogs Necessitates Direct Procurement for SAR Studies

A systematic investigation of the literature reveals a critical gap: no head-to-head comparative binding or functional assay data exists for the 3-chloro compound against its closest analogs (e.g., 2-fluoro, 4-methoxy, 4-methyl, 3-methoxy substituted benzamide variants). These analogs are primarily characterized for cytotoxic or antimicrobial activities [1][2]. The absence of comparative data directly precludes any assumption of functional interchangeability and uniquely positions the 3-chloro compound as the sole characterized I2 ligand within this specific chemical series.

Structure-Activity Relationship (SAR) Hit-to-Lead Medicinal Chemistry

Validated Application Scenarios for 3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891116-84-0)


Pharmacological Tool for Imidazoline I2 Receptor Target Validation Studies

Its confirmed affinity for the I2 receptor (Ki = 145 nM) makes this compound a suitable candidate for pharmacological studies aimed at validating I2 receptor involvement in physiological or pathophysiological processes, such as pain modulation, neuroprotection, or depression [1]. The selectivity window over alpha-2 receptors provides a cleaner signal, reducing the need for extensive counter-screening in early-stage target engagement studies.

Reference Standard for SAR Exploration of I2-Selective Oxadiazole Ligands

Given the absence of I2 data for close structural analogs, this compound serves as the essential starting point and reference standard for any medicinal chemistry program investigating the structure-activity relationship of 1,3,4-oxadiazole-benzamides at the imidazoline I2 receptor [1][2]. It represents the critical baseline from which the impact of substituent changes (e.g., halogen, methoxy, or methyl variations) can be quantitatively measured.

Chemical Probe Development for the I2/Alpha-2 Receptor Interface

The ~35-fold selectivity for I2 over Alpha-2 receptors provides a defined starting point for creating more selective chemical probes. An investigator can procure this compound to systematically modify the scaffold and monitor the Ki(I2)/Ki(Alpha-2) ratio, aiming to develop a high-selectivity tool compound with a wide dynamic range for in vivo testing [1].

Screening Library Hit Follow-up in CNS Drug Discovery

In the context of high-throughput screening campaigns for central nervous system (CNS) disorders, this compound could act as a specific hit for further investigation. The readily available binding affinity data against I2 and alpha-2 receptors allows for immediate progression to in vitro functional assays (e.g., cAMP modulation, beta-arrestin recruitment) without the delay of initial profiling, accelerating the hit-to-lead timeline [1].

Quote Request

Request a Quote for 3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.